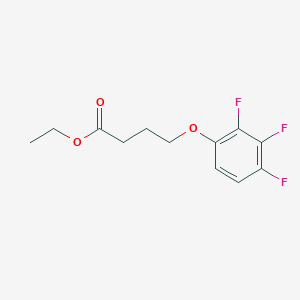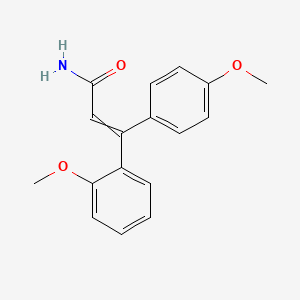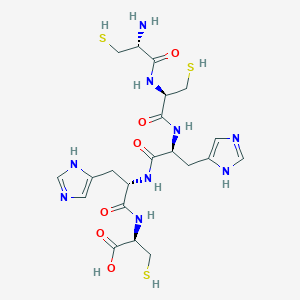![molecular formula C11H20N2 B12630196 Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] CAS No. 1184915-36-3](/img/structure/B12630196.png)
Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] is a nitrogen-containing heterocyclic compound that features a unique spiro structure. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] can be achieved through various synthetic routes. One common method involves the cyclization of N-alkylpyrrole with hydrazine hydrate, which leads to the formation of the pyrrolo[1,2-a]pyrazine scaffold . Industrial production methods often optimize these reactions to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) and silica gel column chromatography for purification .
Analyse Des Réactions Chimiques
Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyrazine ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its potential as an anti-inflammatory and antioxidant agent is being explored.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] can be compared to other pyrrolopyrazine derivatives, such as:
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro: Known for its antimicrobial and antioxidant activities.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Used as a starting material for the synthesis of novel analogues.
The uniqueness of hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] lies in its spiro structure, which imparts distinct chemical and biological properties compared to other pyrrolopyrazine derivatives .
Propriétés
Numéro CAS |
1184915-36-3 |
|---|---|
Formule moléculaire |
C11H20N2 |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
spiro[2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane] |
InChI |
InChI=1S/C11H20N2/c1-2-6-11(5-1)9-13-7-3-4-10(13)8-12-11/h10,12H,1-9H2 |
Clé InChI |
VQDKZPRZDOYABN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CN3CCCC3CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)
![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)


![4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)](/img/structure/B12630132.png)
![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12630149.png)
![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)

![2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate](/img/structure/B12630175.png)
![2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12630178.png)

![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile](/img/structure/B12630191.png)
